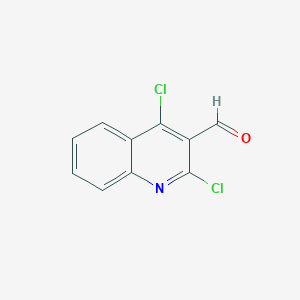

2,4-Dichloroquinoline-3-carbaldehyde

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

2,4-dichloroquinoline-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5Cl2NO/c11-9-6-3-1-2-4-8(6)13-10(12)7(9)5-14/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVCNPSSTUXPKQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(C(=N2)Cl)C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90565431 | |

| Record name | 2,4-Dichloroquinoline-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90565431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151387-00-7 | |

| Record name | 2,4-Dichloroquinoline-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90565431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Vilsmeier-Haack synthesis of 2,4-dichloroquinoline-3-carbaldehyde

An In-Depth Technical Guide to the Vilsmeier-Haack Synthesis of 2-Chloroquinoline-3-carbaldehyde

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the Vilsmeier-Haack reaction for the synthesis of 2-chloroquinoline-3-carbaldehyde, a pivotal intermediate in medicinal chemistry and drug development. We delve into the underlying reaction mechanism, provide a field-proven experimental protocol, and discuss critical parameters for process optimization and troubleshooting. Emphasizing scientific integrity and safety, this document is intended for researchers, chemists, and professionals in the pharmaceutical sciences who require a robust and reliable methodology for accessing this versatile heterocyclic scaffold.

Introduction: The Strategic Importance of 2-Chloroquinoline-3-carbaldehyde

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide spectrum of biological activities.[1][2] Among its many derivatives, 2-chloroquinoline-3-carbaldehyde stands out as a particularly valuable synthetic building block.[3][4] Its strategic importance lies in the differential reactivity of its two functional groups: the aldehyde at the C-3 position and the chlorine atom at the C-2 position. These groups serve as versatile chemical handles, allowing for a diverse array of subsequent transformations to build complex molecular architectures.[5] This versatility provides a direct route to extensive libraries of novel quinoline derivatives for screening in drug discovery programs targeting conditions ranging from infectious diseases to cancer.[1][2]

The Vilsmeier-Haack reaction offers a powerful and direct one-pot method to construct this chlorinated quinoline aldehyde from readily available acetanilides, making it a cornerstone reaction for synthetic chemists in the field.[5][6][7]

The Vilsmeier-Haack Reaction: Core Principles and Mechanism

The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds.[8][9][10] The reaction employs a Vilsmeier reagent, an electrophilic iminium salt, which is typically generated in situ from an N,N-disubstituted amide, such as N,N-dimethylformamide (DMF), and an acid chloride, most commonly phosphorus oxychloride (POCl₃).[11][12]

Stage 1: Formation of the Vilsmeier Reagent

The reaction is initiated by the nucleophilic attack of the carbonyl oxygen of DMF onto the electrophilic phosphorus atom of POCl₃. This is followed by the elimination of a phosphate byproduct to generate the highly electrophilic N,N-dimethylchloroiminium ion, the active Vilsmeier reagent.[5][8][13][14] This reagent is a relatively weak electrophile compared to those used in Friedel-Crafts acylations, making the reaction highly selective for electron-rich substrates.[15][16]

Caption: Formation of the electrophilic Vilsmeier reagent from DMF and POCl₃.

Stage 2: Cyclization of N-Arylacetamide

In the specific context of 2-chloroquinoline-3-carbaldehyde synthesis, the reaction proceeds not as a simple formylation but as a complex cyclization. The N-arylacetamide (acetanilide) substrate reacts with multiple equivalents of the Vilsmeier reagent. The proposed mechanism involves a double formylation or a related activation of the acetanilide, followed by an intramolecular electrophilic cyclization onto the aromatic ring. Subsequent elimination and hydrolysis during the aqueous workup yield the final 2-chloro-3-formylquinoline product.[5] The presence of electron-donating groups on the aryl ring of the acetanilide substrate generally facilitates the cyclization and improves reaction yields.[5]

Caption: General workflow for the Vilsmeier-Haack synthesis of the quinoline core.

Detailed Experimental Protocol

This protocol is a synthesized methodology based on established procedures.[6][7][17] Researchers should adapt it based on the specific substrate and scale.

Materials:

-

Substituted Acetanilide (1.0 equiv)

-

N,N-Dimethylformamide (DMF), anhydrous (10-15 equiv)

-

Phosphorus oxychloride (POCl₃), freshly distilled (3-5 equiv)

-

Crushed ice

-

Sodium carbonate or Sodium acetate solution (for neutralization)

-

Ethyl acetate (for recrystallization)

-

Deionized water

Procedure:

-

Vilsmeier Reagent Preparation:

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a calcium chloride guard tube, add anhydrous DMF (e.g., 0.15 mol).

-

Cool the flask to 0°C in an ice-water bath.

-

Add POCl₃ (e.g., 0.35 mol) dropwise via the dropping funnel to the stirred DMF over 30-60 minutes. Causality: This slow, cooled addition is critical to control the highly exothermic reaction between DMF and POCl₃, preventing degradation of the reagent and ensuring safety. Maintain the internal temperature below 10°C.

-

After the addition is complete, stir the resulting mixture at 0°C for an additional 30 minutes to ensure complete formation of the reagent.

-

-

Reaction with Acetanilide:

-

To the pre-formed Vilsmeier reagent, add the N-arylacetamide substrate (e.g., 0.05 mol) portion-wise, ensuring the temperature does not rise significantly.

-

Once the addition is complete, remove the ice bath and heat the reaction mixture to 60-90°C. Causality: Heating provides the necessary activation energy for the cyclization reaction, which is often sluggish at lower temperatures.

-

Maintain this temperature with stirring for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

-

Work-up and Isolation:

-

After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

-

In a separate large beaker, prepare a substantial quantity of crushed ice and water.

-

Carefully and slowly pour the reaction mixture onto the crushed ice with vigorous stirring. Causality: This step quenches the reactive POCl₃ and hydrolyzes the iminium intermediate to the final aldehyde. The large volume of ice absorbs the heat from this highly exothermic quenching process.

-

Continue stirring for 30 minutes. The crude product should precipitate as a solid.

-

Neutralize the acidic solution by slowly adding a saturated solution of sodium carbonate or sodium acetate until the pH is approximately 7-8.

-

Filter the precipitated solid using a Buchner funnel, and wash the filter cake thoroughly with cold water to remove inorganic salts.

-

-

Purification:

-

Dry the crude solid.

-

Purify the product by recrystallization from a suitable solvent, such as ethyl acetate, to yield the pure 2-chloroquinoline-3-carbaldehyde.

-

| Parameter | Reagent/Condition | Typical Molar Ratio (to Substrate) | Rationale & Key Insights |

| Substrate | N-Arylacetamide | 1.0 | Electron-donating groups on the aryl ring increase nucleophilicity and improve yield.[5] |

| Formylating Agent | N,N-Dimethylformamide (DMF) | ~10-15 equiv. | Often used in excess to serve as both reagent and solvent. Must be anhydrous. |

| Activating Agent | Phosphorus Oxychloride (POCl₃) | ~3-5 equiv. | Used in excess to drive the reaction to completion. Must be fresh/distilled. |

| Temperature | 0-10°C (Reagent Formation) | N/A | Controls exothermic reaction and ensures stability of the Vilsmeier reagent. |

| Temperature | 60-90°C (Reaction) | N/A | Provides activation energy for the cyclization step. Higher temps may be needed for deactivated substrates.[15] |

| Time | 4-16 hours | N/A | Reaction time is substrate-dependent and should be monitored by TLC. |

| Work-up | Poured into ice water | N/A | Safely quenches the reaction and hydrolyzes the intermediate to the aldehyde product.[5][15] |

Troubleshooting and Optimization

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Low or No Yield | 1. Inactive substrate (electron-withdrawing groups).2. Reagents (POCl₃, DMF) are not anhydrous/fresh.3. Insufficient temperature or reaction time. | 1. Confirm the substrate is sufficiently electron-rich.[15]2. Use freshly distilled POCl₃ and anhydrous grade DMF.3. Gradually increase the reaction temperature and/or extend the reaction time, monitoring by TLC.[15] |

| Incomplete Reaction | 1. Insufficient Vilsmeier reagent.2. Reaction time is too short. | 1. Increase the molar equivalents of both DMF and POCl₃ relative to the substrate.2. Continue heating until TLC analysis shows complete consumption of the starting material. |

| Difficult Work-up | 1. Improper quenching leads to incomplete hydrolysis.2. Formation of an emulsion during extraction (if performed). | 1. Ensure the reaction mixture is poured slowly into a vigorously stirred ice/water slurry. Adjust pH carefully to 7-8 to ensure complete hydrolysis.[15]2. Add brine (saturated NaCl solution) to the aqueous layer to break any emulsions before extraction. |

Critical Safety and Handling Protocols

The Vilsmeier-Haack reaction involves hazardous materials that demand strict safety protocols.

-

Phosphorus Oxychloride (POCl₃):

-

Hazards: Highly corrosive, toxic, and a lachrymator. It is fatal if inhaled and causes severe skin burns and eye damage.[18][19] POCl₃ reacts violently with water, releasing heat and toxic, corrosive hydrogen chloride gas.[20][21]

-

Handling: Always handle POCl₃ in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, chemical splash goggles, a face shield, and heavy-duty chemical-resistant gloves (e.g., butyl rubber).[20][21] Ensure all glassware is scrupulously dried before use. Have an appropriate quenching agent and spill kit ready.

-

-

N,N-Dimethylformamide (DMF):

-

Hazards: DMF is a skin and eye irritant and is readily absorbed through the skin. It is a suspected teratogen.

-

Handling: Use in a well-ventilated fume hood and wear appropriate gloves and eye protection.

-

-

General Procedures:

-

The entire experiment, especially the addition of POCl₃ and the final quenching step, must be performed in a well-ventilated fume hood.

-

An emergency eyewash and safety shower must be readily accessible.

-

The quenching of the reaction mixture in ice is highly exothermic and can cause splashing. Perform this step slowly and cautiously behind a safety shield.

-

Conclusion

The Vilsmeier-Haack synthesis of 2-chloroquinoline-3-carbaldehyde is a highly effective and widely adopted method for creating a key intermediate for pharmaceutical research. A thorough understanding of the reaction mechanism, careful control over experimental parameters—particularly temperature and stoichiometry—and an unwavering commitment to safety are paramount for achieving high yields and ensuring operator protection. The resulting aldehyde is a gateway to a vast chemical space, enabling the continued discovery and development of novel quinoline-based therapeutics.

References

-

Kimura, Y. and Matsuura, D. (2013) Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. International Journal of Organic Chemistry, 3, 1-7. [Link]

-

J&K Scientific LLC. (2021) Vilsmeier-Haack Reaction. [Link]

-

PrepChem.com. Synthesis of Vilsmeier reagent. [Link]

-

NROChemistry. Vilsmeier-Haack Reaction. [Link]

-

Patil, P. D., & Devan, S. D. (2014). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. PharmaTutor, 2(10), 40-52. [Link]

- Google Patents. (2020) WO2020050368A1 - Method for preparing vilsmeier reagent.

-

Roohia, L., Afghan, A., & Baradarani, M. M. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3, 3-dimethyl-7-phenoxyindolin-2-ylidene) malonaldehyde and its reactions. Organic Chemistry: An Indian Journal, 9(5), 187-194. [Link]

-

Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]

-

Wikipedia. Vilsmeier–Haack reaction. [Link]

-

Ahire, J. H., et al. (2015). The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction. International Journal of Science and Research (IJSR), 4(7), 216-219. [Link]

-

Khidre, R. E., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(3), 1597-1629. [Link]

-

Semantic Scholar. (2018) 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). [Link]

-

International Journal of Chemical Studies. (2021) Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. [Link]

-

RSC Publishing. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. [Link]

-

YouTube. (2021) Vilsmeier-Haack Reaction Mechanism. [Link]

-

Synthesis and Characterisation of substituted Quinoline by Vilsmeier-Haack reagent. [Link]

-

Chemistry Steps. Vilsmeier-Haack Reaction. [Link]

-

ResearchGate. (2020) How can i do Vilsemier-Haack reaction for Quinoline Synthesis? [Link]

-

ResearchGate. (2012) 2-Chloroquinoline-3-carbaldehydes: synthesis, reactions and applications. [Link]

-

International Journal of Chemical Studies. (2016) Evaluation of Novel 2-Chloro Quinoline-3- Carbaldehyde derivatives. [Link]

-

ResearchGate. (2008) (PDF) 2-Chloroquinoline-3-carbaldehyde. [Link]

-

Organic Syntheses Procedure. Catalytic Vilsmeier-Haack Reaction for Late-Stage Formylation. [Link]

-

PubChem. 2-Chloro-3-quinolinecarboxaldehyde. [Link]

-

The Royal Society of Chemistry. (2023) Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. [Link]

-

NIH - PMC. (2008) 2-Chloroquinoline-3-carbaldehyde. [Link]

Sources

- 1. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. nbinno.com [nbinno.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. ijsr.net [ijsr.net]

- 7. chemijournal.com [chemijournal.com]

- 8. jk-sci.com [jk-sci.com]

- 9. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 10. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 11. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 12. ijpcbs.com [ijpcbs.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 17. researchgate.net [researchgate.net]

- 18. spectrumchemical.com [spectrumchemical.com]

- 19. sigmaaldrich.com [sigmaaldrich.com]

- 20. echemi.com [echemi.com]

- 21. PHOSPHORUS OXYCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

Physical and chemical properties of 2,4-dichloroquinoline-3-carbaldehyde

The following technical guide details the physical and chemical properties, synthesis, and reactivity of 2,4-dichloroquinoline-3-carbaldehyde .

CAS No: 151387-00-7 | Molecular Formula: C₁₀H₅Cl₂NO | MW: 226.06 g/mol

Executive Summary

2,4-Dichloroquinoline-3-carbaldehyde is a high-value heterocyclic synthon used primarily in the development of fused polycyclic systems for medicinal chemistry. Its structural uniqueness lies in its trifunctional core : two electrophilic chlorine centers (C2 and C4) with distinct reactivity profiles, and a reactive formyl group (C3) capable of condensation. This "push-pull" electronic architecture makes it an ideal scaffold for constructing complex pharmacophores, including pyrano[2,3-b]quinolines, benzo[b][1,8]naphthyridines, and other antimalarial or anticancer agents.

Molecular Architecture & Identification

The compound consists of a quinoline bicyclic system substituted with chlorine atoms at positions 2 and 4, and a formyl group at position 3. The proximity of the bulky chlorine atoms and the aldehyde group creates a sterically crowded environment that dictates its regioselectivity.

| Property | Data |

| IUPAC Name | 2,4-Dichloroquinoline-3-carbaldehyde |

| CAS Number | 151387-00-7 |

| SMILES | ClC1=NC2=CC=CC=C2C(Cl)=C1C=O |

| Appearance | Pale yellow to off-white crystalline solid |

| Solubility | Soluble in DMSO, DMF, CH₂Cl₂, CHCl₃; Insoluble in water |

| Melting Point | Typically 160–165 °C (Dependent on purity/polymorph) |

| Stability | Stable under ambient conditions; moisture-sensitive (aldehyde oxidation/hydrolysis) |

Synthesis & Production Protocols

The most robust industrial and laboratory-scale synthesis utilizes the Vilsmeier-Haack reaction . Unlike simple formylations, this protocol achieves simultaneous dichlorination and formylation of the starting material, 2,4-dihydroxyquinoline (or its tautomer, 4-hydroxy-2-quinolone).

Mechanism of Action

-

Reagent Formation: DMF reacts with POCl₃ to form the electrophilic Vilsmeier reagent (chloromethyliminium salt).

-

Chlorination: The hydroxyl groups at C2 and C4 of the quinoline scaffold are converted to vinyl chlorides via nucleophilic attack on the phosphorus center and subsequent displacement.

-

Formylation: The electron-rich C3 position (activated by the resonance of the original beta-dicarbonyl system) attacks the Vilsmeier electrophile.

-

Hydrolysis: Aqueous workup hydrolyzes the iminium intermediate to the aldehyde.

Experimental Protocol (Self-Validating)

-

Reagents: 2,4-Dihydroxyquinoline (1.0 eq), POCl₃ (12.0 eq), DMF (3.0 eq).

-

Procedure:

-

Place 2,4-dihydroxyquinoline in a round-bottom flask.

-

Add POCl₃ dropwise at 0 °C under inert atmosphere (Ar or N₂).

-

Add DMF slowly (exothermic).

-

Reflux the mixture at 90–100 °C for 4–6 hours. Validation: Monitor via TLC (30% EtOAc/Hexane) until starting material disappears.

-

Quench: Pour the cooled reaction mixture onto crushed ice with vigorous stirring.

-

Isolation: Filter the precipitated yellow solid, wash with cold water, and recrystallize from ethanol or acetonitrile.

-

Figure 1: Vilsmeier-Haack synthesis pathway converting 2,4-dihydroxyquinoline to the target aldehyde.

Chemical Reactivity & Regioselectivity

The core utility of 2,4-dichloroquinoline-3-carbaldehyde lies in the differential reactivity of its three functional sites.

Regioselectivity (C2 vs. C4)

The reactivity of the chlorine atoms is governed by electronic effects and steric hindrance from the C3-formyl group.

-

Electronic Effect: The C4 position is vinylogous to the ring nitrogen and typically more electrophilic in unsubstituted quinolines (similar to the 4-position in pyridine). However, the C2 position is adjacent to the nitrogen (-I effect).

-

Steric Effect (Dominant): The formyl group at C3 exerts significant steric pressure. The C4 position is "sandwiched" between the C5 proton (peri-interaction) and the C3-formyl group.

-

Outcome: In Nucleophilic Aromatic Substitution (S_NAr) reactions (e.g., with amines or hydrazines), the C2-chlorine is often displaced first due to lower steric hindrance, despite C4 being electronically favorable in other contexts. However, under forcing conditions or with small nucleophiles, C4 substitution or disubstitution can occur.

Aldehyde Condensation (C3)

The C3-formyl group is highly reactive toward active methylene compounds and amines.

-

Knoevenagel Condensation: Reacts with malononitrile or ethyl cyanoacetate to form acrylonitriles.

-

Schiff Base Formation: Reacts with primary amines to form imines (azomethines), precursors for cyclization.

Figure 2: Reactivity profile highlighting the regioselective preference for C2 substitution and C3 functionalization.

Spectroscopic Characterization

Identification of the compound relies on distinct NMR and IR signatures.

| Technique | Diagnostic Signal | Interpretation |

| ¹H NMR (DMSO-d₆) | δ 10.2–10.5 ppm (s, 1H) | Aldehyde proton (-CHO). Distinctive downfield singlet. |

| δ 8.0–8.5 ppm (m, 4H) | Aromatic protons (H5–H8). H5 and H8 typically appear as doublets; H6/H7 as multiplets. | |

| IR Spectroscopy | 1690–1710 cm⁻¹ | C=O stretching (Aldehyde). Strong, sharp peak. |

| ~1580 cm⁻¹ | C=N / C=C aromatic stretching. | |

| ~750 cm⁻¹ | C-Cl stretching. | |

| Mass Spectrometry | M+ / M+2 / M+4 | Characteristic isotope pattern for two chlorine atoms (9:6:1 intensity ratio). |

Applications in Drug Discovery

This compound is a "privileged scaffold" precursor.

-

Antimalarials: The quinoline core mimics chloroquine. Substitution at C4 with diamines is a standard strategy to restore activity against resistant strains.

-

Anticancer Agents: Cyclization at C2/C3 with hydrazines yields pyrazolo[3,4-b]quinolines, known for DNA intercalation and topoisomerase inhibition.

-

Antibacterials: Condensation with thiazolidinones creates hybrid pharmacophores effective against Gram-positive bacteria.

Safety & Handling (MSDS Summary)

-

Hazards: Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).

-

Storage: Store under inert gas (Nitrogen/Argon) at 2–8 °C. Moisture sensitive.

-

PPE: Nitrile gloves, safety goggles, and fume hood are mandatory.

References

-

Meth-Cohn, O., & Stanforth, S. P. (1991). The Vilsmeier–Haack Reaction. Comprehensive Organic Synthesis. Link

-

Kidwai, M., et al. (2012). 2-Chloroquinoline-3-carbaldehydes: Synthesis, Reactions and Applications. Arkivoc. Link

-

PubChem Compound Summary. (2025). 2,4-Dichloroquinoline-3-carbaldehyde (CAS 151387-00-7).[1] National Center for Biotechnology Information. Link

-

Raj, T., et al. (2016). Quinoline: A versatile heterocyclic scaffold in drug discovery. European Journal of Medicinal Chemistry. Link

Sources

A Technical Guide to the Initial Reactivity of 2,4-Dichloroquinoline-3-carbaldehyde: A Versatile Heterocyclic Building Block

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4-Dichloroquinoline-3-carbaldehyde stands as a pivotal intermediate in synthetic organic and medicinal chemistry. Its trifunctional nature, featuring a reactive aldehyde group and two differentially activated chlorine atoms at the C-2 and C-4 positions of the quinoline nucleus, offers a rich platform for molecular diversification. This guide provides an in-depth exploration of the initial reactivity studies of this scaffold, explaining the causality behind experimental choices for key transformations. We will dissect the reactivity of each functional site, presenting detailed, field-proven protocols for condensation, nucleophilic aromatic substitution (SNAr), and palladium-catalyzed cross-coupling reactions. The narrative is grounded in authoritative sources to ensure technical accuracy and provide a self-validating framework for researchers aiming to leverage this potent building block in drug discovery and materials science.

Introduction: The Strategic Value of a Trifunctional Scaffold

The quinoline ring system is a "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents with a vast spectrum of biological activities, including anticancer, antimalarial, and anti-inflammatory properties.[1][2] The strategic functionalization of this nucleus is therefore a cornerstone of drug development. 2,4-Dichloroquinoline-3-carbaldehyde emerges as a particularly valuable starting material due to its three distinct points of chemical reactivity.

-

The C-3 Carbaldehyde: An electrophilic center ripe for C-C bond formation via condensation reactions or conversion into other functional groups.[3]

-

The C-4 Chlorine: Highly activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing effect of the adjacent heterocyclic nitrogen.[4][5]

-

The C-2 Chlorine: Also susceptible to SNAr, though typically under more forcing conditions than the C-4 position, allowing for sequential and regioselective substitutions.[4][6] The presence of the electronegative nitrogen atom makes the C-2 chloro group more susceptible to oxidative addition with Pd(0) in cross-coupling reactions.[7]

This guide will systematically explore the chemical behavior at each of these sites, providing the foundational knowledge required for their strategic manipulation.

Synthesis of the Core Scaffold: The Vilsmeier-Haack Reaction

The most common and efficient method for synthesizing 2-chloroquinoline-3-carbaldehydes is the Vilsmeier-Haack reaction.[8][9] This one-pot procedure involves the formylation, chlorination, and cyclization of an acetanilide derivative using a Vilsmeier reagent, which is typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted formamide like N,N-dimethylformamide (DMF).[8][10][11][12]

The reaction mechanism begins with the formation of the electrophilic Vilsmeier reagent (a chloroiminium ion).[12][13] The electron-rich acetanilide then attacks this reagent, initiating a cascade of events including cyclization and chlorination to yield the final product.[9]

Caption: Vilsmeier-Haack synthesis of the quinoline core.

Experimental Protocol: Synthesis of 2,4-Dichloroquinoline-3-carbaldehyde

-

Reagent Preparation: In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, cool N,N-dimethylformamide (DMF) to 0-5 °C in an ice-salt bath.

-

Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with constant stirring, ensuring the temperature does not exceed 10 °C. Stir for an additional 30 minutes to ensure complete formation of the Vilsmeier reagent.

-

Reaction: Add the substituted acetanilide to the reaction mixture portion-wise. After the addition is complete, heat the mixture to 80-90 °C and reflux for 4-10 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[14]

-

Work-up: Carefully pour the cooled reaction mixture onto crushed ice. Neutralize the solution with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution) until a precipitate forms.

-

Purification: Filter the crude product, wash thoroughly with water, and dry. Recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure 2,4-dichloroquinoline-3-carbaldehyde.

Reactivity at the C-3 Carbaldehyde Group

The aldehyde functionality is a versatile handle for introducing molecular complexity, primarily through condensation reactions.

Knoevenagel Condensation

The Knoevenagel condensation involves the reaction of the aldehyde with an active methylene compound (a compound with a CH₂ group flanked by two electron-withdrawing groups, Z-CH₂-Z) in the presence of a weak base catalyst.[15] This reaction proceeds via a nucleophilic addition followed by dehydration to yield an α,β-unsaturated product, which is a valuable intermediate for further synthesis.[1][15][16] The use of a weak base, such as piperidine or triethylamine, is crucial to facilitate deprotonation of the active methylene compound without inducing self-condensation of the aldehyde.[15]

Caption: Generalized workflow for Knoevenagel condensation.

Experimental Protocol: Knoevenagel Condensation with Malononitrile

-

Setup: In a round-bottom flask, dissolve 2,4-dichloroquinoline-3-carbaldehyde (1.0 eq) and malononitrile (1.1 eq) in ethanol.

-

Catalysis: Add a catalytic amount of piperidine (2-3 drops) to the mixture.

-

Reaction: Reflux the reaction mixture for 1-4 hours, monitoring completion by TLC.[16]

-

Isolation: Upon completion, cool the mixture to room temperature. The product often precipitates from the solution.

-

Purification: Collect the solid product by vacuum filtration, wash with cold ethanol, and dry to yield the 2-((2,4-dichloroquinolin-3-yl)methylene)malononitrile.

Schiff Base Formation

Condensation of the aldehyde with primary amines or hydrazines readily forms Schiff bases (imines) or hydrazones, respectively.[3] These reactions are typically carried out by refluxing the reactants in a suitable solvent like ethanol or DMF and are often catalyzed by a few drops of acid.[3]

Table 1: Examples of Condensation Reactions

| Reactant | Product Type | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| Phenylhydrazine | Hydrazone | DMF, reflux | Good | [3] |

| Substituted Anilines | Schiff Base (Imine) | Acetone | Moderate-Good | [3] |

| Hydrazine Hydrate | Hydrazone | Ethanol, reflux | Not specified | [3] |

| Malononitrile | α,β-Unsaturated Nitrile | Ethanol, piperidine, reflux | High |[17][18] |

Reactivity at the C-2 and C-4 Chloro-Substituents

The chloro groups are prime sites for nucleophilic substitution and metal-catalyzed cross-coupling, with a distinct regioselectivity that can be exploited for controlled synthesis.

Nucleophilic Aromatic Substitution (SNAr)

The quinoline ring, being electron-deficient, activates the C-2 and C-4 positions for SNAr. Theoretical and experimental studies on related 2,4-dichloroquinazolines and quinolines confirm that the C-4 position is significantly more electrophilic and thus more susceptible to nucleophilic attack under mild conditions.[4][5][19] The substitution at C-2 typically requires harsher conditions, such as higher temperatures.[4] This differential reactivity allows for a stepwise, regioselective introduction of two different nucleophiles.

Caption: Regioselective SNAr at C-4 and C-2 positions.

Experimental Protocol: SNAr with an Amine (at C-4)

-

Setup: Dissolve 2,4-dichloroquinoline-3-carbaldehyde (1.0 eq) in a suitable solvent such as isopropanol or THF.[19]

-

Reaction: Add the primary or secondary amine (1.0-1.2 eq) to the solution. An optional base like triethylamine (1.1-1.5 eq) can be added to scavenge the HCl byproduct.[19]

-

Conditions: Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

-

Work-up: Cool the reaction mixture, and if a precipitate forms, collect it by filtration. Otherwise, remove the solvent under reduced pressure.

-

Purification: Purify the residue by column chromatography or recrystallization to obtain the 4-amino-2-chloroquinoline-3-carbaldehyde derivative.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysis offers powerful methods for C-C bond formation at the chloro positions.

Sonogashira Coupling: This reaction couples terminal alkynes with aryl halides. For 2,4-dichloroquinoline, the Sonogashira coupling shows high regioselectivity for the C-2 position.[7][20][21] This is attributed to the coordination of the quinoline nitrogen to the palladium catalyst, which directs the oxidative addition to the more proximate C-2 chloro group.[21]

Suzuki Coupling: This reaction couples arylboronic acids with aryl halides. It can be performed on the remaining C-4 chloro group after an initial Sonogashira coupling at C-2, providing a robust strategy for synthesizing 2-alkynyl-4-arylquinolines.[21][22]

Experimental Protocol: Sequential Sonogashira/Suzuki Coupling

Step 1: Sonogashira Coupling at C-2 [21]

-

Catalyst System: In a reaction vessel, combine 2,4-dichloroquinoline (1.0 eq), the terminal alkyne (1.2 eq), 10% Pd/C (10 mol%), PPh₃ (20 mol%), and CuI (5 mol%) in water.

-

Reaction: Heat the mixture and stir until TLC indicates completion.

-

Isolation: After cooling, extract the product with an organic solvent, dry, and purify by column chromatography to yield the 2-alkynyl-4-chloroquinoline.

Step 2: Suzuki Coupling at C-4 [21]

-

Catalyst System: To the 2-alkynyl-4-chloroquinoline (1.0 eq) in a dioxane-water mixture, add the arylboronic acid (1.2 eq), (PPh₃)₂PdCl₂ as the catalyst, Cs₂CO₃ as the base, and tricyclohexylphosphine (PCy₃) as the ligand.

-

Reaction: Heat the mixture at 80 °C until the starting material is consumed.

-

Purification: Perform a standard aqueous work-up, extract the product, and purify by column chromatography to obtain the final 2-alkynyl-4-arylquinoline.

Conclusion

2,4-Dichloroquinoline-3-carbaldehyde is a remarkably versatile and predictable scaffold for chemical synthesis. The distinct and sequential reactivity of its three functional handles—the C-3 aldehyde, the highly reactive C-4 chlorine, and the less reactive C-2 chlorine—provides a logical and controllable pathway for the construction of complex, highly functionalized quinoline derivatives. The protocols and principles outlined in this guide serve as a foundational resource for researchers aiming to exploit this powerful building block in the rational design of novel molecules for pharmaceutical and material applications.

References

- Reddy Ellanki Amarender, Barange Deepak Kumar, et al. (n.d.). Synthesis of 2-alkynylquinolines from 2-chloro and 2,4-dichloroquinoline via Pd/C-catalyzed coupling reaction in water. Sci-Hub.

- BenchChem. (n.d.). Application Notes and Protocols: Nucleophilic Substitution Reactions of 2,4-Dichloroquinoline-3-carbonitrile.

- (2016). Synthesis, Characterization, and Antimicrobial Evaluation of Some Novel 4-Hydroxyquinolin-2(1H)-ones. Figshare.

- BenchChem. (n.d.). Application Notes and Protocols for Knoevenagel Condensation with 2-Methoxyquinoline-4-carbaldehyde.

- Friesen, R. W., & Trimble, L. A. (2004). Comparison of the Suzuki cross-coupling reactions of 4,7-dichloroquinoline and 7-chloro-4-iodoquinoline with arylboronic acids using phosphine-free palladium catalysis in water. Canadian Journal of Chemistry.

- Friesen, R. W., & Trimble, L. A. (n.d.). Comparison of the Suzuki cross-coupling reactions of 4,7-dichloroquinoline and 7-chloro-4- iodoquinoline with arylboronic acids. Canadian Science Publishing.

- (n.d.). Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline: Synthesis of 2-alkynyl-4-arylquinolines. Beilstein Journals.

- Friesen and Trimble. (n.d.). Comparison of the Suzuki cross-coupling reactions of 4,7-dichloroquinoline and 7-chloro-4-iodoquinoline with arylboronic acids using phosphine-free palladium catalysis in water. Canadian Science Publishing.

- (2012). Regioselective Suzuki–Miyaura Cross-Coupling Reactions of 2,6-Dichloroquinoxaline.

- (n.d.). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs.

- (2025). Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring.

- (n.d.). 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). Semantic Scholar.

- BenchChem. (n.d.). Application Notes and Protocols: Knoevenagel Condensation of 4-Chloroquinoline-6-carbaldehyde.

- BenchChem. (n.d.). Reactivity Face-Off: 2,4-dichloro-7-nitroquinazoline vs. 2,4-dichloroquinazoline in Nucleophilic Aromatic Substitution.

- (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs.

- (n.d.). [Et3NH][HSO4]-Catalyzed Efficient, Eco-Friendly, and Sustainable Synthesis of Quinoline Derivatives via Knoevenagel Condensation. ACS Publications.

- (n.d.). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. MDPI.

- (n.d.). Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline: Synthesis of 2-alkynyl-4-arylquinolines. Beilstein Journals.

- (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. PMC.

- (2018). 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). Arkivoc.

- (2025). 2-Chloroquinoline-3-carbaldehydes: Synthesis and reactions (2012-2017). ResearchGate.

- (n.d.). Knoevenagel condensation. Wikipedia.

- (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.

- (2021). Vilsmeier-Haack Reaction. YouTube.

- (n.d.). Vilsmeier–Haack reaction. Wikipedia.

- (n.d.). Vilsmeier-Haack Reaction. Chemistry Steps.

- (2025). 2-Chloroquinoline-3-carbaldehydes: synthesis, reactions and applications. ResearchGate.

- (2016). Evaluation of Novel 2-Chloro Quinoline-3- Carbaldehyde derivatives. International Journal of Chemical Studies.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. beilstein-journals.org [beilstein-journals.org]

- 8. arkat-usa.org [arkat-usa.org]

- 9. researchgate.net [researchgate.net]

- 10. ijpcbs.com [ijpcbs.com]

- 11. youtube.com [youtube.com]

- 12. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 13. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 14. chemijournal.com [chemijournal.com]

- 15. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11537G [pubs.rsc.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. Sci-Hub. Synthesis of 2-alkynylquinolines from 2-chloro and 2,4-dichloroquinoline via Pd/C-catalyzed coupling reaction in water / Tetrahedron, 2008 [sci-hub.box]

- 21. beilstein-journals.org [beilstein-journals.org]

- 22. Sci-Hub. Comparison of the Suzuki cross-coupling reactions of 4,7-dichloroquinoline and 7-chloro-4-iodoquinoline with arylboronic acids using phosphine-free palladium catalysis in water / Canadian Journal of Chemistry, 2004 [sci-hub.jp]

Stability and Storage of 2,4-Dichloroquinoline-3-carbaldehyde: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Pivotal Role of a Versatile Heterocycle

2,4-Dichloroquinoline-3-carbaldehyde is a highly functionalized heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. Its quinoline core is a prevalent scaffold in numerous pharmaceuticals, and the presence of two reactive chlorine atoms and an aldehyde group makes it a versatile precursor for the synthesis of a diverse array of novel compounds with potential therapeutic applications. The stability of this key intermediate is paramount to ensure the reproducibility of synthetic procedures and the quality of the final products. This in-depth technical guide provides a comprehensive overview of the stability and optimal storage conditions for 2,4-dichloroquinoline-3-carbaldehyde, drawing upon available safety data and fundamental principles of chemical reactivity.

Chemical Profile and Inherent Reactivity

The stability of 2,4-dichloroquinoline-3-carbaldehyde is intrinsically linked to the reactivity of its constituent functional groups: the quinoline ring, the two chloro substituents, and the carbaldehyde moiety. The electron-withdrawing nature of the chlorine atoms and the aldehyde group influences the electron density of the quinoline ring system, impacting its susceptibility to degradation.

The aldehyde group is prone to oxidation, reduction, and nucleophilic attack. The chlorine atoms, particularly the one at the 2-position, are susceptible to nucleophilic substitution reactions, especially under basic conditions or in the presence of strong nucleophiles.

Recommended Storage Conditions for Optimal Stability

To maintain the integrity and purity of 2,4-dichloroquinoline-3-carbaldehyde, adherence to appropriate storage conditions is critical. Based on safety data sheets (SDS) from multiple suppliers, the following conditions are recommended[1][2][3][4][5][6][7][8]:

| Parameter | Recommended Condition | Rationale |

| Temperature | Cool, refrigerated environment.[1][2] | Reduces the rate of potential degradation reactions. |

| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon).[1] | Minimizes oxidation of the aldehyde group and potential reactions with atmospheric moisture. |

| Light | Protect from direct sunlight.[1] | Prevents potential photolytic degradation. |

| Moisture | Keep in a dry place.[1][2][9] | Minimizes hydrolysis of the chloro groups and potential reactions with the aldehyde. |

| Container | Tightly closed container.[1][2][9] | Prevents exposure to air and moisture. |

Caption: Primary routes of potential chemical degradation.

Experimental Protocols for Stability Assessment

For critical applications in drug development, a forced degradation study is recommended to identify potential degradation products and to develop a stability-indicating analytical method. The following are suggested protocols based on ICH guidelines.

Protocol 1: Forced Degradation Study

Objective: To generate potential degradation products of 2,4-dichloroquinoline-3-carbaldehyde under various stress conditions.

Methodology:

-

Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl and heat at 60°C for a specified period (e.g., 2, 6, 12, 24 hours). Neutralize the solution before analysis.

-

Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH and keep at room temperature for a specified period. Neutralize the solution before analysis.

-

Oxidative Degradation: Treat a solution of the compound with 3% hydrogen peroxide at room temperature for a specified period.

-

Thermal Degradation: Expose the solid compound to dry heat at a temperature below its melting point (e.g., 80°C) for a specified period.

-

Photostability: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A dark control should be run in parallel.

Analysis: Analyze the stressed samples by a suitable chromatographic method (e.g., HPLC with UV detection) to separate the parent compound from its degradation products.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop a validated HPLC method capable of separating and quantifying 2,4-dichloroquinoline-3-carbaldehyde in the presence of its degradation products and impurities.

Methodology:

-

Column Selection: A C18 reversed-phase column is a suitable starting point.

-

Mobile Phase Optimization: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol) is likely to provide good separation.

-

Detection: UV detection at a wavelength where the parent compound and potential degradation products have significant absorbance.

-

Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness. The specificity of the method should be confirmed by analyzing the samples from the forced degradation study.

Conclusion

2,4-Dichloroquinoline-3-carbaldehyde is a valuable synthetic intermediate whose utility is dependent on its purity and stability. By adhering to the recommended storage conditions—cool, dry, dark, and under an inert atmosphere—researchers can significantly mitigate the risk of degradation. A thorough understanding of its potential degradation pathways, primarily oxidation of the aldehyde and hydrolysis of the chloro groups, is essential for the development of robust synthetic procedures and reliable analytical methods. For applications in drug development, conducting forced degradation studies and developing a validated stability-indicating HPLC method are critical steps to ensure the quality and consistency of this important building block.

References

- Fisher Scientific. (2025). Safety Data Sheet: 2,4-Dichloroquinoline-3-carbaldehyde. [Link to a representative SDS, if available, or a general chemical supplier website]

- Sigma-Aldrich. (2024). Safety Data Sheet: 2,4-Dichloroquinoline-3-carbaldehyde. [Link to a representative SDS, if available, or a general chemical supplier website]

- Thermo Fisher Scientific. (2025). Safety Data Sheet: Quinoline-3-carbaldehyde.

- Loba Chemie. (n.d.). Safety Data Sheet: Quinoline for Synthesis.

- Echemi. (n.d.). 2-Chloroquinoline-3-carbaldehyde SDS. [Link to a representative SDS, if available, or a general chemical supplier website]

-

Abdel-Wahab, B. F., Khidre, R. E., & Aly, A. A. (2012). 2-Chloroquinoline-3-carbaldehydes: synthesis, reactions and applications. Arkivoc, 2012(i), 211-276. [Link]

-

El-Gaby, M. S. A., Atalla, A. A., Abdel-Wahab, B. F., & Khidre, R. E. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(12), 6434-6461. [Link]

-

ICH Harmonised Tripartite Guideline. (2003). Q1A(R2): Stability Testing of New Drug Substances and Products. [Link]

-

ICH Harmonised Tripartite Guideline. (1996). Q1B: Photostability Testing of New Drug Substances and Products. [Link]

- Chem-Impex. (n.d.). 2,4-Dichloro-3-pyridinecarboxaldehyde. [Provides information on a structurally similar compound]

- NJ Department of Health. (n.d.). Hazardous Substance Fact Sheet: Quinoline.

- ECHEMI. (n.d.). 2,6-Dichloroquinoline-3-carbaldehyde SDS.

- Penta chemicals. (2025). Safety Data Sheet: Quinoline.

- International Journal of Chemical Studies. (2016).

-

ResearchGate. (2018). 2-Chloroquinoline-3-carbaldehydes: Synthesis and reactions (2012-2017). [Link]

-

Khan, F. N., Subashini, R., Kumar, R., Hathwar, V. R., & Ng, S. W. (2009). 2-Chloroquinoline-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 65(11), o2710. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. beilstein-archives.org [beilstein-archives.org]

- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Stability Testing of Pharmaceuticals: Procedures and Best Practices | Lab Manager [labmanager.com]

- 8. qbdgroup.com [qbdgroup.com]

- 9. beilstein-journals.org [beilstein-journals.org]

Methodological & Application

Application Note: Strategic Synthesis of Novel Quinoline Scaffolds from 2,4-Dichloroquinoline-3-carbaldehyde

This guide details the synthesis and strategic application of 2,4-dichloroquinoline-3-carbaldehyde , a "tri-electrophilic" scaffold that offers superior versatility compared to its mono-chloro analogs.

Executive Summary & Rationale

While 2-chloroquinoline-3-carbaldehyde is a staple in heterocyclic synthesis, the 2,4-dichloroquinoline-3-carbaldehyde (2,4-DCQC) variant represents a significantly more powerful platform for drug discovery. Its "Tri-Electrophilic" core (C2-Cl, C4-Cl, C3-CHO) enables:

-

Orthogonal Functionalization: The differential reactivity between C2 and C4 chlorines allows for sequential nucleophilic aromatic substitutions (

). -

Late-Stage Diversification: The C4-chlorine often remains intact during C2/C3 cyclizations, providing a "handle" for final library expansion (e.g., via Suzuki coupling or amine displacement) without rebuilding the core.

-

Access to Tricyclic Systems: Facile access to pyrimido[4,5-b]quinolines and benzo[b][1,8]naphthyridines.

Reactivity Profile & Mechanism

The 2,4-DCQC scaffold is defined by the interplay of three electrophilic sites.

-

C4-Cl: Highly reactive towards

due to the para-relationship with the quinoline nitrogen and the electron-withdrawing aldehyde at C3. -

C2-Cl: Activated by the adjacent ring nitrogen and the ortho-aldehyde. It is the primary site for cyclization reactions involving binucleophiles (e.g., urea, guanidine).

-

C3-CHO: A classic electrophile for condensation, Knoevenagel, and Wittig reactions.

Reactivity Map (DOT Visualization)

The following diagram illustrates the divergent pathways available from the core scaffold.

Figure 1: Divergent synthetic pathways from the 2,4-DCQC scaffold. Note the potential for late-stage modification at C4.

Preparation of the Scaffold

Compound: 2,4-Dichloroquinoline-3-carbaldehyde Precursor: 2,4-Dihydroxyquinoline (or 4-hydroxy-2-quinolone) Method: Vilsmeier-Haack Formylation/Chlorination

Protocol 1: Synthesis of 2,4-Dichloroquinoline-3-carbaldehyde

This protocol utilizes a "double" Vilsmeier-Haack reaction to simultaneously chlorinate C2/C4 and formylate C3.

Reagents:

-

2,4-Dihydroxyquinoline (10 mmol)

-

Phosphorus Oxychloride (

) (60 mmol, 6 equiv.) -

N,N-Dimethylformamide (DMF) (Dry, 20 mL)

Step-by-Step Methodology:

-

Setup: Equip a 100 mL round-bottom flask with a drying tube (CaCl2) and a pressure-equalizing dropping funnel. Place in an ice-salt bath (

). -

Vilsmeier Reagent Formation: Add DMF (20 mL) to the flask. Add

dropwise over 15 minutes with stirring. A white/yellowish semi-solid (Vilsmeier complex) will form. -

Addition: Add 2,4-dihydroxyquinoline portion-wise to the complex.

-

Reaction: Remove the ice bath and heat the mixture to

for 6–8 hours. Monitor by TLC (30% EtOAc/Hexane).-

Checkpoint: The starting material spot (polar/baseline) should disappear, replaced by a non-polar spot (

).

-

-

Quenching: Cool the mixture to room temperature. Pour slowly onto 200g of crushed ice with vigorous stirring.

-

Isolation: Neutralize the suspension to pH 7–8 using saturated sodium acetate solution (avoid strong NaOH to prevent hydrolysis of the aldehyde).

-

Purification: Filter the yellow precipitate. Wash with cold water. Recrystallize from Ethanol/DMF or Ethyl Acetate.

-

Yield: Typically 70–85%.

-

Characterization: MP:

(Lit.). IR:

-

Application 1: Synthesis of Pyrimido[4,5-b]quinolines

This workflow demonstrates the construction of a tricyclic fused system. The C2-Cl and C3-CHO react with a binucleophile (Urea/Thiourea), often leaving the C4-Cl available for further substitution.

Protocol 2: One-Pot Cyclization

Reagents:

-

2,4-DCQC (1 mmol)

-

Urea or Thiourea (1.5 mmol)

-

(2 mmol) or catalytic

-

Ethanol or DMF (10 mL)

Methodology:

-

Mixing: Dissolve 2,4-DCQC in Ethanol (reflux) or DMF (

). -

Addition: Add Urea/Thiourea and Base (

). -

Reflux: Heat at reflux for 4–6 hours.

-

Workup: Cool to RT. Pour into ice water. Acidify slightly with dilute HCl if using carbonate base to precipitate the product.

-

Product: Filter the solid.

-

Result: 4-Chloro-pyrimido[4,5-b]quinoline-2(1H)-one (or thione).

-

Note: The "4-chloro" in the final product name refers to the position on the original quinoline ring (now position 5 or 10 depending on IUPAC numbering of the fused system, but chemically it is the position derived from C4 of the starting material).

-

Application 2: Sequential for Library Generation

The 2,4-DCQC scaffold allows for the creation of "non-symmetrical" 2,4-diaminoquinolines.

Strategy:

-

Step 1 (Mild): React with Amine A at

to RT. The C4-Cl is typically more reactive due to the vinylogous activation from the C3-CHO and the N-heterocycle.-

Validation: Verify regioselectivity by NOE NMR (interaction between Amine A protons and C5-H of quinoline).

-

-

Step 2 (Harsh): React the intermediate with Amine B at Reflux. Displaces C2-Cl.

Data Summary: Regioselectivity Trends

| Nucleophile | Conditions | Major Site of Attack | Product Outcome |

| Aliphatic Amines | C4 | 4-amino-2-chloro-3-CHO | |

| Anilines | Reflux, EtOH | C4 (primary) | 4-anilino-2-chloro-3-CHO |

| Thiolates | RT, DMF | C2 | 2-thio-4-chloro-3-CHO* |

| Hydrazine | C4 | 4-hydrazinyl-2-chloro-3-CHO |

*Note: Thiolates are softer nucleophiles and may show different selectivity compared to amines. Always verify regioisomers with 2D NMR (HMBC).

References & Grounding

-

Vilsmeier-Haack Synthesis: Meth-Cohn, O., & Stanforth, S. P.[5][6][7] "The Vilsmeier-Haack Reaction in the Synthesis of Heterocycles."[6] Comprehensive Organic Synthesis, 1991. (Foundational text on the formation of 2-chloro-3-formyl quinolines).

-

Pyrimido[4,5-b]quinoline Synthesis: Nasser, A. A., et al.[8][9] "Synthesis and Biological Evaluation of Some New Pyrimido[4,5-b]quinoline Derivatives." Journal of Heterocyclic Chemistry, 2024.

-

Nucleophilic Substitution Patterns: BenchChem Application Notes. "Nucleophilic Substitution Reactions of 2,4-Dichloroquinoline-3-carbonitrile." (Analogous reactivity patterns).

-

1,8-Naphthyridine Synthesis: RSC Advances. "Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde."[10][11][12] (Review of C3-CHO condensation reactions).

Disclaimer: The protocols described involve hazardous chemicals (

Sources

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. growingscience.com [growingscience.com]

- 4. 9.2. Common nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]

- 5. ijsr.net [ijsr.net]

- 6. chemijournal.com [chemijournal.com]

- 7. Comprehensive methodologies for synthesizing tricyclic fused pyrimidoquinolines of biological relevance: a review - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00779H [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. Multicomponent synthesis of pyrimido[4,5-b] quinolines over a carbocationic catalytic system - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]

Developing potential anticancer agents from 2,4-dichloroquinoline-3-carbaldehyde

Application Note: Strategic Development of Anticancer Agents from 2,4-Dichloroquinoline-3-carbaldehyde

Abstract

The quinoline scaffold represents a "privileged structure" in medicinal chemistry, serving as the backbone for FDA-approved drugs like Camptothecin (Topoisomerase I inhibitor) and Bosutinib (Kinase inhibitor). Among its derivatives, 2,4-dichloroquinoline-3-carbaldehyde is a high-value synthon. Its unique tri-functional nature—containing two electrophilic chlorine centers (C2, C4) and a reactive formyl group (C3)—allows for precise, regioselective diversification. This guide details the protocols for synthesizing this core, developing Schiff base/hydrazone libraries, and validating their anticancer potential through standardized biological assays.

Chemical Synthesis & Functionalization Strategy

The Core Synthesis: Vilsmeier-Haack Cyclization

While many protocols discuss 2-chloroquinoline-3-carbaldehydes derived from acetanilides, the 2,4-dichloro analog requires a specific approach to install chlorides at both positions while simultaneously formylating the C3 position. The most robust route utilizes 4-hydroxy-2-quinolone (or 2,4-dihydroxyquinoline) as the starting material.

Mechanism Insight: The reaction employs phosphorus oxychloride (

Protocol A: Synthesis of 2,4-Dichloroquinoline-3-carbaldehyde

Reagents:

-

4-Hydroxy-2-quinolone (10 mmol)

- (Phosphorus oxychloride) (40 mmol) – Handle with extreme caution

-

DMF (N,N-Dimethylformamide) (12 mmol)

-

Dichloromethane (DCM) for extraction

Step-by-Step Methodology:

-

Vilsmeier Reagent Preparation: In a round-bottom flask under inert atmosphere (

), add dry DMF. Cool to 0°C in an ice bath. Add -

Addition: Add 4-hydroxy-2-quinolone to the mixture in small portions.

-

Cyclization/Chlorination: Remove the ice bath and heat the reaction mixture to 90–100°C for 4–6 hours. Monitor via TLC (30% Ethyl Acetate in Hexane).

-

Quenching: Cool the mixture to room temperature. Pour the viscous oil slowly into crushed ice (200g) with vigorous stirring. Caution: Exothermic hydrolysis.

-

Isolation: The product will precipitate as a pale yellow solid. Filter the solid.

-

Purification: Recrystallize from ethanol or acetonitrile.

-

Yield Expectation: 70–85%

-

Characterization: IR (CHO stretch ~1690 cm⁻¹), ¹H NMR (Singlet ~10.5 ppm for CHO).[3]

-

Regioselective Diversification (The "Design" Phase)

The anticancer potency of this scaffold often relies on the "linker" strategy. The C3-aldehyde is ideal for forming Schiff bases (imines) or hydrazones , which act as stable linkers that can coordinate metals or bind DNA minor grooves.

-

Reactivity Hierarchy: C4-Cl > C2-Cl.

-

Nucleophilic substitution with amines usually occurs at C4 first due to the electronic activation by the quinoline nitrogen and the C3-formyl electron-withdrawing effect.

-

Strategic Note: For maximum anticancer efficacy, retain the C2-Cl or substitute it late-stage to fine-tune lipophilicity.

-

Diagram 1: Synthetic Pathway & Regioselectivity

Caption: Synthesis workflow for 2,4-dichloroquinoline-3-carbaldehyde showing the divergence point for functionalization at C3 (Condensation) vs C4 (Substitution).

Biological Evaluation Protocols

To validate the anticancer potential, a self-validating screening loop is required. The MTT Assay is the industry standard for initial cytotoxicity screening.

Protocol B: In Vitro Cytotoxicity Assessment (MTT Assay)

Principle: The assay measures the reduction of yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan by mitochondrial succinate dehydrogenase in viable cells.[5]

Materials:

-

Cell Lines: MCF-7 (Breast), HeLa (Cervical), A549 (Lung).

-

Controls: Doxorubicin (Positive), DMSO 0.1% (Vehicle).

-

Reagent: MTT (5 mg/mL in PBS).

Workflow:

-

Seeding: Plate cells in 96-well plates (

cells/well) in 100 µL media. Incubate for 24h at 37°C/5% -

Treatment:

-

Dissolve test compounds in DMSO (Stock 10 mM).

-

Prepare serial dilutions (0.1 µM to 100 µM) in culture media.

-

Critical Step: Ensure final DMSO concentration is <0.5% to prevent solvent toxicity.

-

Add 100 µL of drug solution to wells (Triplicate).

-

-

Incubation: Incubate for 48 hours.

-

Development:

-

Measurement: Read Absorbance at 570 nm (Reference 630 nm) using a microplate reader.

-

Calculation:

Calculate

Structure-Activity Relationship (SAR) Insights

Based on recent literature involving quinoline-3-carbaldehyde hydrazones, the following SAR trends are critical for optimization:

| Structural Modification | Effect on Anticancer Activity | Mechanism Note |

| C3-Hydrazone Linker | Significantly Increases | Facilitates hydrogen bonding with DNA base pairs; improves lipophilicity. |

| Electron-Withdrawing Groups (EWG) | Increases | Substituents like |

| Bulky Groups at C4 | Decreases | Steric hindrance at C4 can prevent effective DNA intercalation. |

| C2-Chlorine Retention | Maintains/Increases | The C2-Cl provides a handle for hydrophobic interaction within the binding pocket. |

Diagram 2: Lead Optimization Cycle

Caption: Iterative drug development cycle for quinoline-based anticancer agents.

References

-

Meth-Cohn, O., & Stanforth, S. P. (1982). The Vilsmeier–Haack Reaction.[1][4] Comprehensive Organic Synthesis.

-

Matusiak, N., & Wiatrak, B. (2020).[7] Synthesis, Structure, Chemical Stability, and In Vitro Cytotoxic Properties of Novel Quinoline-3-Carbaldehyde Hydrazones. Molecules.

-

Abdel-Wahab, B. F., & Khidre, R. E. (2012). 2-Chloroquinoline-3-carbaldehydes: Synthesis, Reactions, and Applications. Heterocycles.

-

BenchChem Application Note. (2025). Protocols for Evaluating Cytotoxicity of Quinoline Derivatives using MTT Assay.

-

National Institutes of Health (NIH). (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents.[2][5][8][9][10][11][12] PubMed Central.

Sources

- 1. ijpcbs.com [ijpcbs.com]

- 2. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijsr.net [ijsr.net]

- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 5. benchchem.com [benchchem.com]

- 6. atcc.org [atcc.org]

- 7. mdpi.com [mdpi.com]

- 8. benchchem.com [benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. dovepress.com [dovepress.com]

- 12. Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines [mdpi.com]

Application Note & Protocol: Strategic Derivatization of 2,4-Dichloroquinoline-3-carbaldehyde for Advanced Synthesis

Abstract: This document provides a comprehensive guide to the synthetic derivatization of 2,4-dichloroquinoline-3-carbaldehyde, a highly versatile heterocyclic building block. The protocols detailed herein are designed for researchers in medicinal chemistry and materials science, offering step-by-step methodologies for selective modifications at its key reactive sites. We will explore derivatization through nucleophilic aromatic substitution at the C4-position and condensation reactions at the C3-carbaldehyde, explaining the mechanistic rationale behind each protocol. This guide emphasizes safety, reproducibility, and high-yield synthesis, supported by authoritative references and visual workflows.

Introduction: The Synthetic Potential of 2,4-Dichloroquinoline-3-carbaldehyde

2,4-Dichloroquinoline-3-carbaldehyde is a pivotal intermediate in the synthesis of a wide array of functionalized quinoline derivatives. The quinoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents with activities spanning from anticancer to antimalarial.[1][2] The synthetic utility of this particular quinoline arises from its two distinct and orthogonally reactive centers:

-

The Electrophilic Aldehyde Group (C3): This site is primed for a variety of classical carbonyl reactions, including condensation with nucleophiles to form Schiff bases, or participation in Knoevenagel and Wittig-type reactions.[3][4][5]

-

The Two Chloro-Substituents (C2 and C4): These positions are susceptible to nucleophilic aromatic substitution (SNAr). Crucially, the chlorine atom at the C4 position is significantly more reactive than the one at C2. This regioselectivity is due to the greater stabilization of the Meisenheimer intermediate formed during nucleophilic attack at C4 by the adjacent nitrogen atom.[6][7] This reactivity difference allows for selective, stepwise functionalization of the quinoline core.

This application note will provide detailed protocols for two primary derivatization strategies that leverage these reactive sites: the synthesis of a Schiff base via condensation and the selective nucleophilic substitution at the C4 position.

Core Protocol I: Synthesis of Schiff Base Derivatives via Condensation

This protocol details the formation of an imine (Schiff base) by reacting 2,4-dichloroquinoline-3-carbaldehyde with a primary amine. Schiff bases are valuable intermediates for the synthesis of more complex heterocyclic systems, such as azetidinones, and are themselves investigated for various biological activities.[3][8]

Scientific Rationale & Mechanism

The reaction proceeds via a nucleophilic addition of the amine to the electrophilic carbonyl carbon of the aldehyde, forming a hemiaminal intermediate. This is followed by an acid-catalyzed dehydration to yield the stable imine product. A catalytic amount of acid (like acetic acid) is often used to facilitate the dehydration step by protonating the hydroxyl group of the hemiaminal, turning it into a better leaving group (water).

Experimental Protocol: Synthesis of N-((2,4-dichloroquinolin-3-yl)methylene)aniline

Materials:

-

2,4-Dichloroquinoline-3-carbaldehyde

-

Aniline (or other substituted primary amine)

-

Ethanol (Absolute)

-

Glacial Acetic Acid

-

Standard laboratory glassware (round-bottom flask, condenser)

-

Magnetic stirrer and heating mantle

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask, dissolve 2,4-dichloroquinoline-3-carbaldehyde (1.0 eq) in absolute ethanol (approx. 20-30 mL).

-

Amine Addition: To this stirring solution, add aniline (1.05 eq) dropwise at room temperature.

-

Catalyst Addition: Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction.

-

Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 78°C for ethanol). Monitor the reaction progress using Thin Layer Chromatography (TLC).[9] The reaction is typically complete within 2-4 hours.

-

Isolation: Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation of the product.

-

Purification: Collect the solid product by vacuum filtration. Wash the solid with cold ethanol to remove any unreacted starting materials.

-

Drying: Dry the purified product in a vacuum oven at 50-60°C to a constant weight. Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, MS, IR).

Data Summary

| Parameter | Value | Rationale / Notes |

| Stoichiometry | Aldehyde:Amine (1:1.05) | A slight excess of the amine ensures complete consumption of the aldehyde. |

| Solvent | Absolute Ethanol | Good solvent for both reactants; allows for easy product precipitation upon cooling. |

| Catalyst | Glacial Acetic Acid | Facilitates the dehydration of the hemiaminal intermediate. |

| Temperature | Reflux (~78°C) | Provides sufficient energy to overcome the activation barrier of the dehydration step. |

| Reaction Time | 2-4 hours | Typical duration; should be confirmed by TLC monitoring. |

| Typical Yield | >85% | High yields are common for this type of condensation reaction.[9] |

Workflow Diagram

Caption: Workflow for Schiff base synthesis.

Core Protocol II: Selective Nucleophilic Aromatic Substitution (SNAr) at C4

This protocol describes the selective substitution of the C4-chloro group with a secondary amine, specifically piperazine. This reaction leverages the enhanced reactivity of the C4 position, allowing for the synthesis of 2-chloro-4-(piperazin-1-yl)quinoline-3-carbaldehyde, a valuable scaffold for further drug development.[1][3]

Scientific Rationale & Mechanism

The SNAr mechanism involves two steps:

-

Nucleophilic Attack: The amine nucleophile attacks the electron-deficient C4 carbon, breaking the aromaticity of the ring and forming a negatively charged resonance-stabilized intermediate known as a Meisenheimer complex.

-

Leaving Group Departure: The aromaticity is restored by the expulsion of the chloride ion, which is a good leaving group. The reaction is typically carried out in the presence of a base (like potassium carbonate) to neutralize the HCl generated in situ, driving the reaction to completion.[1][3]

Experimental Protocol: Synthesis of 2-chloro-4-(4-methylpiperazin-1-yl)quinoline-3-carbaldehyde

Materials:

-

2,4-Dichloroquinoline-3-carbaldehyde

-

N-Methylpiperazine

-

Potassium Carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF)

-

Standard laboratory glassware

-

Magnetic stirrer and heating mantle

Procedure:

-

Reaction Setup: In a dry round-bottom flask, combine 2,4-dichloroquinoline-3-carbaldehyde (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

-

Solvent & Reagent Addition: Add dry DMF to the flask to dissolve the solids, followed by the addition of N-methylpiperazine (1.2 eq).

-

Heating: Heat the reaction mixture to 80-90°C with vigorous stirring.

-

Monitoring: Monitor the reaction by TLC until the starting material is consumed (typically 4-6 hours).

-

Work-up: After cooling to room temperature, pour the reaction mixture into a beaker of ice-cold water with stirring. A solid precipitate should form.

-

Isolation & Purification: Collect the crude product by vacuum filtration and wash thoroughly with water to remove DMF and inorganic salts. The crude solid can be further purified by recrystallization from a suitable solvent like ethanol or ethyl acetate.

-

Drying: Dry the purified product under vacuum to yield the final C4-substituted quinoline.

Data Summary

| Parameter | Value | Rationale / Notes |

| Stoichiometry | Aldehyde:Amine:Base (1:1.2:2) | Excess amine and base ensure complete reaction. |

| Solvent | DMF | A polar aprotic solvent that is excellent for SNAr reactions. |

| Base | K₂CO₃ | Acts as an acid scavenger, neutralizing the HCl formed during the reaction.[3] |

| Temperature | 80-90°C | Provides thermal energy for the substitution, but is mild enough to preserve the C2-Cl bond. |

| Reaction Time | 4-6 hours | Adequate time for substitution at the C4 position. |

| Typical Yield | 70-85% | Good yields are expected for this selective substitution. |

Workflow Diagram

Caption: Workflow for selective C4-substitution.

References

-

Shaaban, M. R., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(16), 8565-8595.

-

Silva, A. M. G., et al. (2020). Chromene- and Quinoline-3-Carbaldehydes: Useful Intermediates in the Synthesis of Heterocyclic Scaffolds. Molecules, 25(17), 3791.

-

Silva, A. M. G., et al. (2020). Chromene- and Quinoline-3-Carbaldehydes: Useful Intermediates in the Synthesis of Heterocyclic Scaffolds. PubMed, 25(17), 3791.

-

Shaaban, M. R., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Publishing.

-

Hamama, W. S., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances.

-

Abdel-Wahab, B. F., et al. (2018). 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). ARKIVOC.

-

Singh, A., et al. (2020). Synthesis and characterization of quinoline-carbaldehyde derivatives as novel inhibitors for leishmanial methionine aminopeptidase 1. European Journal of Medicinal Chemistry, 186, 111860.

-

Tekale, A. S., et al. (2016). Evaluation of Novel 2-Chloro Quinoline-3-Carbaldehyde derivatives. International Journal of Chemical Studies, 4(6), 95-98.

-

Kumar, A., et al. (2013). A glycerol mediated domino reaction: an efficient, green synthesis of polyheterocycles incorporating a new thiochromeno[2,3-b]quinoline unit. RSC Advances, 3(45), 23288-23295.

-

Tekale, A. S., et al. (2016). Evaluation of Novel 2-Chloro Quinoline-3-Carbaldehyde derivatives. International Journal of Chemical Studies.

-

Abdel-Wahab, B. F., et al. (2018). 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). ARKIVOC.

-

Al-Suwait, A. A., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 29(1), 1.

-

Master Organic Chemistry. (n.d.). Reactions and Mechanisms.

-

Meth-Cohn, O., et al. (1981). A versatile new synthesis of quinolines and related fused pyridines, Part 5. The synthesis of 2-chloroquinoline-3-carbaldehydes. Journal of the Chemical Society, Perkin Transactions 1, 1520-1530.

-

Abdel-Wahab, B. F., et al. (2018). 2-Chloroquinoline-3-carbaldehydes: Synthesis and reactions (2012-2017). ResearchGate.

-

Chemistry Stack Exchange. (2021). Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring.

Sources

- 1. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11537G [pubs.rsc.org]

- 2. Synthesis and characterization of quinoline-carbaldehyde derivatives as novel inhibitors for leishmanial methionine aminopeptidase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Chromene- and Quinoline-3-Carbaldehydes: Useful Intermediates in the Synthesis of Heterocyclic Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. arkat-usa.org [arkat-usa.org]

- 9. chemijournal.com [chemijournal.com]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,4-Dichloroquinoline-3-carbaldehyde

Welcome to the technical support guide for the synthesis of 2,4-dichloroquinoline-3-carbaldehyde. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis, troubleshooting common issues, and understanding the underlying chemical principles. The primary and most effective method for this transformation is the Vilsmeier-Haack reaction, which involves the formylation and chlorination of a suitable acetanilide precursor in a one-pot procedure. This guide will focus exclusively on this widely adopted and efficient route.

I. Overview of the Vilsmeier-Haack Synthesis